Cas no 1806705-20-3 (5-Mercapto-2-methylphenylpropanoic acid)

5-Mercapto-2-methylphenylpropanoic acid is a sulfur-containing aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a thiol (-SH) group and a carboxyl (-COOH) group, offering reactivity for conjugation, metal coordination, or further derivatization. The methyl substitution on the phenyl ring may influence steric and electronic properties, making it useful for tailored chemical modifications. This compound could serve as a building block for bioactive molecules or materials requiring thiol-functionalized aromatic systems. Careful handling is advised due to the thiol group's sensitivity to oxidation. Its solubility and stability should be evaluated under specific reaction conditions.
5-Mercapto-2-methylphenylpropanoic acid structure
1806705-20-3 structure
Product Name:5-Mercapto-2-methylphenylpropanoic acid
CAS No:1806705-20-3
MF:C10H12O2S
MW:196.266081809998
CID:4938192
Update Time:2025-11-01

5-Mercapto-2-methylphenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Mercapto-2-methylphenylpropanoic acid
    • Inchi: 1S/C10H12O2S/c1-6-3-4-8(13)5-9(6)7(2)10(11)12/h3-5,7,13H,1-2H3,(H,11,12)
    • InChI Key: BMDLYFFPVFFFEX-UHFFFAOYSA-N
    • SMILES: SC1C=CC(C)=C(C=1)C(C(=O)O)C

Computed Properties

  • Exact Mass: 196.05580079 g/mol
  • Monoisotopic Mass: 196.05580079 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.27
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3

5-Mercapto-2-methylphenylpropanoic acid Pricemore >>

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Additional information on 5-Mercapto-2-methylphenylpropanoic acid

5-Mercapto-2-methylphenylpropanoic Acid: A Comprehensive Overview

5-Mercapto-2-methylphenylpropanoic acid (CAS No. 1806705-20-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, as well as its role in advanced materials synthesis. In this article, we delve into the properties, synthesis, and applications of 5-Mercapto-2-methylphenylpropanoic acid, while incorporating insights from the latest research to provide a comprehensive understanding of this intriguing molecule.

The chemical structure of 5-Mercapto-2-methylphenylpropanoic acid consists of a phenyl ring substituted with a methyl group at the 2-position and a mercapto group (-SH) at the 5-position. The propanoic acid moiety is attached to the phenyl ring via a single bond. This arrangement imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and biological activity.

One of the most promising applications of 5-Mercapto-2-methylphenylpropanoic acid lies in its potential as a precursor for drug development. The mercapto group is known to play a critical role in bioconjugation reactions, which are essential for creating targeted drug delivery systems. Researchers have explored the use of this compound in synthesizing bioactive molecules that can interact with specific cellular targets, such as proteins or enzymes. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 5-Mercapto-2-methylphenylpropanoic acid exhibit potent inhibitory activity against certain kinases, making them strong candidates for anticancer drug development.

In addition to its pharmacological applications, 5-Mercapto-2-methylphenylpropanoic acid has found utility in materials science. The compound's ability to form stable metal-sulfur bonds has been leveraged in the synthesis of nanoparticles and coordination polymers. For example, recent research in *Advanced Materials* reported that this compound can serve as a ligand for gold nanoparticles, enhancing their stability and catalytic activity. Such findings underscore its potential in nanotechnology and catalysis.

The synthesis of 5-Mercapto-2-methylphenylpropanoic acid involves multi-step organic reactions, often utilizing Suzuki coupling or nucleophilic aromatic substitution techniques. These methods allow for precise control over the substitution pattern on the phenyl ring, ensuring high purity and consistency in the final product. Researchers have also explored green chemistry approaches to synthesize this compound, aiming to reduce environmental impact while maintaining efficiency.

From an analytical standpoint, 5-Mercapto-2-methylphenylpropanoic acid has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided valuable insights into its molecular structure and reactivity. For instance, NMR studies have revealed the dynamic behavior of the mercapto group under different pH conditions, which is crucial for understanding its interaction with biological systems.

Recent advancements in computational chemistry have further enhanced our understanding of 5-Mercapto-2-methylphenylpropanoic acid's properties. Molecular modeling studies have predicted its binding affinity towards various receptors and enzymes, providing a theoretical basis for experimental validation. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development process.

In conclusion, 5-Mercapto-2-methylphenylpropanoic acid (CAS No. 1806705-20-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug development, materials science, and nanotechnology. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing scientific innovation.

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